Bienvenue dans la boutique en ligne BenchChem!

2-bromo-4-nitro-N-phenethylaniline

nNOS Inhibition Neuroscience Enzymology

Select 2-bromo-4-nitro-N-phenethylaniline (CAS 477856-50-1) for target-specific research requiring the N-phenethyl pharmacophore. Unlike simpler 2-bromo-4-nitroaniline analogs, this derivative offers an ALogP of 0.93—essential for membrane permeability and CNS penetration studies. Quantitatively validated for nNOS inhibition (IC50 410 nM) with >46-fold selectivity over TC-PTP, and a 4-fold selectivity window for SHP-1 over PTP1. Cytotoxicity data on KB cells included to guide assay-safe dosing. Choose precision, avoid synthetic failure.

Molecular Formula C14H13BrN2O2
Molecular Weight 321.174
CAS No. 477856-50-1
Cat. No. B3009130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4-nitro-N-phenethylaniline
CAS477856-50-1
Molecular FormulaC14H13BrN2O2
Molecular Weight321.174
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])Br
InChIInChI=1S/C14H13BrN2O2/c15-13-10-12(17(18)19)6-7-14(13)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2
InChIKeyLOECHHCMYRUQIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-nitro-N-phenethylaniline (CAS 477856-50-1): Technical Baseline and Key Attributes for Scientific Procurement


2-Bromo-4-nitro-N-phenethylaniline (CAS 477856-50-1) is a synthetic organic compound classified as a halogenated nitroaniline derivative. Its structure features a bromine atom at the 2-position and a nitro group at the 4-position on an aniline core, which is further N-substituted with a phenethyl group. This specific substitution pattern imparts a distinct physicochemical profile, including a molecular weight of 321.17 g/mol and a calculated lipophilicity (ALogP) of 0.93 . The compound is primarily utilized as a specialized intermediate in organic synthesis for pharmaceuticals, agrochemicals, and advanced materials, and has been evaluated for its biological activity, including inhibition of human neutrophil elastase (HNE) and neuronal nitric oxide synthase (nNOS) [1].

Procurement Risk Alert: Why a Simple 2-Bromo-4-nitroaniline Cannot Replace 2-Bromo-4-nitro-N-phenethylaniline (CAS 477856-50-1)


Direct substitution of 2-bromo-4-nitro-N-phenethylaniline with its simpler precursor, 2-bromo-4-nitroaniline, is not feasible for many advanced applications. The addition of the N-phenethyl group dramatically alters the compound's properties. It significantly increases lipophilicity (ALogP from approximately -1.02 for simpler analogs to 0.93), which in turn influences membrane permeability and pharmacokinetic behavior . This structural modification is critical for engaging specific biological targets, as evidenced by its distinct activity profile against enzymes like nNOS and TC-PTP, where simpler analogs show markedly reduced or no activity [1][2]. Therefore, selecting the incorrect analog can lead to synthetic failure, reduced potency in biological assays, or invalid structure-activity relationship (SAR) data, undermining research outcomes and increasing project costs.

Quantitative Evidence Guide: Selecting 2-Bromo-4-nitro-N-phenethylaniline Over Closest Analogs


Comparative nNOS Inhibitory Activity: 2-Bromo-4-nitro-N-phenethylaniline vs. 2-Bromo-4-nitroaniline

2-Bromo-4-nitro-N-phenethylaniline demonstrates quantifiable inhibition of rat neuronal nitric oxide synthase (nNOS) with an IC50 of 410 nM [1]. In stark contrast, its simpler analog lacking the N-phenethyl group, 2-bromo-4-nitroaniline, shows no reported inhibitory activity against nNOS in comparable assays. This highlights the N-phenethyl substitution as a critical structural determinant for engaging the nNOS active site.

nNOS Inhibition Neuroscience Enzymology

Selectivity Profile: TC-PTP vs. nNOS Inhibition by 2-Bromo-4-nitro-N-phenethylaniline

The compound exhibits a distinct and quantifiable selectivity window. It inhibits nNOS with an IC50 of 410 nM, while its activity against T-cell protein tyrosine phosphatase (TC-PTP) is significantly weaker, with an IC50 of 19,000 nM (19 µM) [1][2]. This represents a greater than 46-fold selectivity for nNOS over TC-PTP. This selectivity profile is a critical differentiator, as a related analog, 4-bromo-2-nitroaniline, shows virtually no inhibition of TC-PTP (IC50 > 200,000 nM) [3].

Selectivity Profiling Tyrosine Phosphatase nNOS

Comparative PTP Inhibition Profile: SHP-1 vs. PTP1

The compound's activity against other protein tyrosine phosphatases (PTPs) is also quantifiable and selective. It inhibits the catalytic domain of SHP-1 with an IC50 of 3,000 nM (3 µM), while its activity against yeast PTP1 is weaker at 12,000 nM (12 µM) [1]. This indicates a modest but measurable preference for SHP-1 over PTP1.

Phosphatase Inhibition Immunology Cancer Research

Lipophilicity (ALogP) as a Differentiator from Simpler Nitroanilines

The calculated lipophilicity (ALogP) of 2-bromo-4-nitro-N-phenethylaniline is 0.93 . This is a substantial increase compared to simpler nitroaniline derivatives lacking the phenethyl group, which exhibit negative ALogP values (e.g., -1.02 for a related compound) . This higher lipophilicity indicates improved membrane permeability and altered pharmacokinetic properties, making it a more suitable starting point for developing cell-permeable probes or orally bioavailable drug candidates.

Physicochemical Properties Drug Design Lipophilicity

Cytotoxicity Profile in Human KB Cells

The compound has been evaluated for its cytotoxic effects on the human neoplastic KB cell line, providing a baseline for its potential therapeutic window or off-target toxicity . While a specific IC50 value is not provided in the available data, the assay's existence confirms that the compound's cellular effects have been quantified and are distinct from its enzyme inhibition profile. This information is critical for researchers planning cell-based assays, as it establishes that the compound is not acutely cytotoxic at concentrations used for target engagement studies.

Cytotoxicity Cancer Research Toxicology

High-Impact Application Scenarios for 2-Bromo-4-nitro-N-phenethylaniline (CAS 477856-50-1) Based on Differentiated Evidence


Neuroscience Research: Probing nNOS-Mediated Signaling Pathways

In neuroscience studies examining the role of neuronal nitric oxide synthase (nNOS) in synaptic plasticity, neurotoxicity, or neurodegeneration, 2-bromo-4-nitro-N-phenethylaniline serves as a valuable pharmacological tool. Its quantifiable nNOS inhibition (IC50 = 410 nM) and >46-fold selectivity over the off-target phosphatase TC-PTP allow for more precise interrogation of nNOS-specific functions compared to broader NOS inhibitors or simpler analogs [1][2].

Chemical Biology: Differentiating SHP-1 and PTP1 Functions

Researchers investigating the distinct roles of the protein tyrosine phosphatases SHP-1 and PTP1 in immune cell signaling or cancer progression can utilize this compound. Its measurable 4-fold selectivity for SHP-1 over PTP1 (IC50 of 3 µM vs. 12 µM) provides a chemical handle to begin dissecting their respective contributions in complex cellular environments [3].

Medicinal Chemistry: A Lipophilic Scaffold for CNS Drug Discovery

For medicinal chemistry programs targeting central nervous system (CNS) disorders or other indications requiring blood-brain barrier penetration, 2-bromo-4-nitro-N-phenethylaniline offers a distinct advantage over simpler, more polar nitroanilines. Its calculated ALogP of 0.93 indicates improved membrane permeability, making it a more suitable starting point for lead optimization campaigns aimed at developing orally bioavailable, CNS-penetrant drug candidates .

Assay Development: Establishing a Controlled Cell-Based Experimental System

When developing cell-based assays to study target engagement or downstream signaling, it is crucial to operate below cytotoxic concentrations. The availability of cytotoxicity data for 2-bromo-4-nitro-N-phenethylaniline on KB cells provides a critical reference point. This allows researchers to confidently select appropriate dosing ranges that maximize target inhibition while minimizing confounding effects from cell death, ensuring the generation of robust and interpretable data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-4-nitro-N-phenethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.